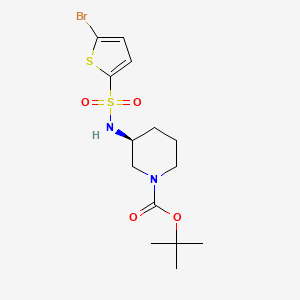
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is an organic compound that belongs to the acridone family. Acridones are known for their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- typically involves the reaction of 9-acridanone with appropriate reagents to introduce the dimethylaminomethyl and methoxy groups. One common method is the nucleophilic aromatic substitution reaction, where the acridanone is reacted with dimethylaminomethyl chloride and methoxybenzene under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .
科学研究应用
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridone derivatives with potential pharmacological activities.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of fluorescent dyes and analytical reagents.
作用机制
The mechanism of action of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
9-Acridanone: The parent compound with similar pharmacological activities.
4-Carboxy-9-acridanone: Known for its use in biochemical research as a stain/dye.
10-Carboxymethyl-9-acridanone: A potent type I interferon inducer with antiviral properties.
Uniqueness
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is unique due to the presence of both dimethylaminomethyl and methoxy groups, which may enhance its pharmacological activities and provide distinct chemical properties compared to other acridone derivatives .
属性
CAS 编号 |
58324-12-2 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
4-[(dimethylamino)methyl]-3-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)10-13-15(21-3)9-8-12-16(13)18-14-7-5-4-6-11(14)17(12)20/h4-9H,10H2,1-3H3,(H,18,20) |
InChI 键 |
TVXJGEOGWFYHJU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


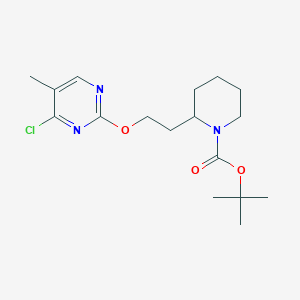

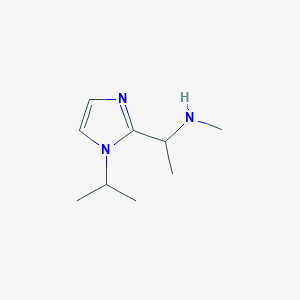
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
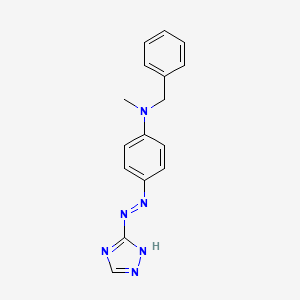
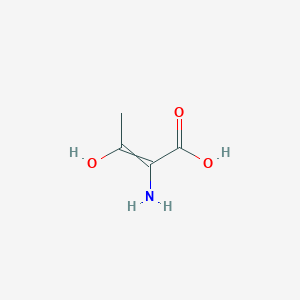

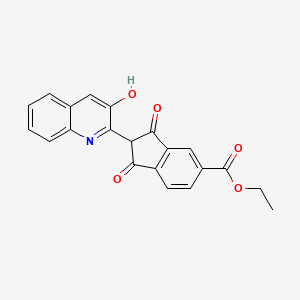
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)



![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
